molecular formula C17H24O6 B1249012 Strychnilactone

Strychnilactone

Cat. No.: B1249012
M. Wt: 324.4 g/mol
InChI Key: DJDKZANFSFUDRP-UILVZOIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strychnilactone is a natural product found in Lindera aggregata with data available.

Scientific Research Applications

Chemical Structure and Isolation

  • Strychnilactone was isolated from the root of Lindera strychnifolia. Its structure was elucidated using NMR and X-ray analysis. Strychnistenolide, a related compound, was found to epimerize in pyridine but remains a single stereoisomer in CHCl3 (Kouno, Hirai, Fukushige, Jiang, & Tanaka, 2001).

Pharmacological Effects and Toxicity Studies

  • Semen Strychni, which contains this compound, has anti-tumor, analgesic, and anti-inflammatory effects. However, its clinical use is limited due to potential nephrotoxicity. Research on Semen Strychni has identified biomarkers and metabolic pathways affected by its toxicity, providing insights into its pharmacological effects and potential risks (Gu, Li, Zhang, Wang, Zhang, Zhang, Liu, Bi, & Chen, 2015).

Cytotoxicity and Antibacterial Activity

  • Essential oils and fractions of ethanol extract from Lindera strychnifolia, containing this compound, exhibit cytotoxicity against various cancer cell lines and antibacterial activity. This suggests potential applications in cancer therapy and infection control (Yan, Yang, Zeng, & Zou, 2009).

Detoxification Effects

Neuroprotective Effects

  • Neurotoxicity induced by Strychnos alkaloids (including this compound) was studied, with findings suggesting potential protective effects of certain compounds against this toxicity. This research offers insights into alleviating neurotoxic effects in clinical settings (Sun, Chen, Hou, Sun, Wang, Li, Lv, & Chen, 2018).

Properties

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl (2Z)-2-[(1S,2S,4R,5S,6S,7R)-7-hydroxy-5-(hydroxymethyl)-1,5-dimethyl-9-oxo-10-oxatricyclo[4.4.0.02,4]decan-8-ylidene]propanoate

InChI

InChI=1S/C17H24O6/c1-5-22-14(20)8(2)11-12(19)13-16(3,7-18)9-6-10(9)17(13,4)23-15(11)21/h9-10,12-13,18-19H,5-7H2,1-4H3/b11-8-/t9-,10+,12+,13-,16+,17+/m1/s1

InChI Key

DJDKZANFSFUDRP-UILVZOIHSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/[C@@H]([C@@H]2[C@@]([C@@H]3C[C@@H]3[C@@]2(OC1=O)C)(C)CO)O)/C

Canonical SMILES

CCOC(=O)C(=C1C(C2C(C3CC3C2(OC1=O)C)(C)CO)O)C

Synonyms

strychnilactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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